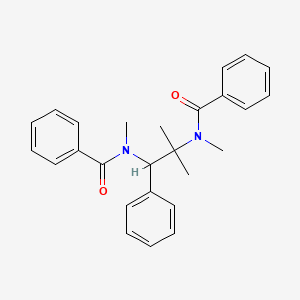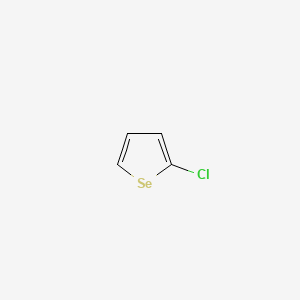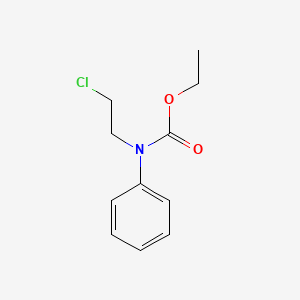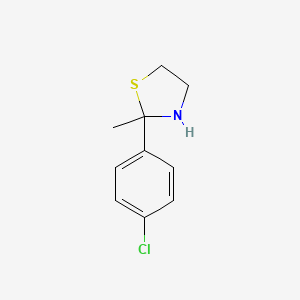
N,N'-(2-Methyl-1-phenylpropane-1,2-diyl)bis(N-methylbenzamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(2-Methyl-1-phenylpropane-1,2-diyl)bis(N-methylbenzamide) is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two benzamide groups attached to a central 2-methyl-1-phenylpropane-1,2-diyl backbone. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
準備方法
The synthesis of N,N’-(2-Methyl-1-phenylpropane-1,2-diyl)bis(N-methylbenzamide) typically involves the reaction of 2-methyl-1-phenylpropane-1,2-diol with N-methylbenzamide in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity .
化学反応の分析
N,N’-(2-Methyl-1-phenylpropane-1,2-diyl)bis(N-methylbenzamide) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amine derivatives.
Substitution: The benzamide groups can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or ammonia, leading to the formation of substituted benzamides.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed .
科学的研究の応用
N,N’-(2-Methyl-1-phenylpropane-1,2-diyl)bis(N-methylbenzamide) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of N,N’-(2-Methyl-1-phenylpropane-1,2-diyl)bis(N-methylbenzamide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
N,N’-(2-Methyl-1-phenylpropane-1,2-diyl)bis(N-methylbenzamide) can be compared with other similar compounds, such as:
N,N’-(ethane-1,2-diyl)bis(N-methylbenzamide): Similar structure but with an ethane backbone instead of a 2-methyl-1-phenylpropane backbone.
N,N’-(propane-1,3-diyl)bis(N-methylbenzamide): Similar structure but with a propane backbone.
N,N’-(butane-1,4-diyl)bis(N-methylbenzamide): Similar structure but with a butane backbone.
The uniqueness of N,N’-(2-Methyl-1-phenylpropane-1,2-diyl)bis(N-methylbenzamide) lies in its specific structural configuration, which imparts distinct chemical and biological properties .
特性
CAS番号 |
1058-43-1 |
|---|---|
分子式 |
C26H28N2O2 |
分子量 |
400.5 g/mol |
IUPAC名 |
N-[2-[benzoyl(methyl)amino]-2-methyl-1-phenylpropyl]-N-methylbenzamide |
InChI |
InChI=1S/C26H28N2O2/c1-26(2,28(4)25(30)22-18-12-7-13-19-22)23(20-14-8-5-9-15-20)27(3)24(29)21-16-10-6-11-17-21/h5-19,23H,1-4H3 |
InChIキー |
RBSCQAQQIDSVFJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(C1=CC=CC=C1)N(C)C(=O)C2=CC=CC=C2)N(C)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[Orn5]-URP acetate](/img/structure/B14752167.png)
![(1R,6R,8R,9R,10R,15R,17R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol](/img/structure/B14752169.png)
![Ethyl ({bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)acetate](/img/structure/B14752174.png)
![Tricyclo[3.2.1.0~2,7~]octane](/img/structure/B14752187.png)

![Lys-[Des-Arg9]Bradykinin acetate](/img/structure/B14752191.png)



![Phenol, 4-[(phenylmethyl)amino]-, hydrochloride](/img/structure/B14752215.png)
![5-[(Z)-2-nitrobut-1-enyl]-1,3-benzodioxole](/img/structure/B14752226.png)

